1,6-Dicyanonaphthalene 1,6-Dicyanonaphthalene
Brand Name: Vulcanchem
CAS No.: 46289-40-1
VCID: VC3950072
InChI: InChI=1S/C12H6N2/c13-7-9-4-5-12-10(6-9)2-1-3-11(12)8-14/h1-6H
SMILES: C1=CC2=C(C=CC(=C2)C#N)C(=C1)C#N
Molecular Formula: C12H6N2
Molecular Weight: 178.19 g/mol

1,6-Dicyanonaphthalene

CAS No.: 46289-40-1

Cat. No.: VC3950072

Molecular Formula: C12H6N2

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

1,6-Dicyanonaphthalene - 46289-40-1

Specification

CAS No. 46289-40-1
Molecular Formula C12H6N2
Molecular Weight 178.19 g/mol
IUPAC Name naphthalene-1,6-dicarbonitrile
Standard InChI InChI=1S/C12H6N2/c13-7-9-4-5-12-10(6-9)2-1-3-11(12)8-14/h1-6H
Standard InChI Key FTPHGLJOANEDML-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC(=C2)C#N)C(=C1)C#N
Canonical SMILES C1=CC2=C(C=CC(=C2)C#N)C(=C1)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1,6-Dicyanonaphthalene features a naphthalene ring system—a fused bicyclic aromatic hydrocarbon—with two cyano (-C≡N) groups attached at the 1- and 6-positions. This substitution pattern positions the nitrile groups on opposite benzene rings of the naphthalene system, creating a para-disposed configuration that influences its electronic structure and intermolecular interactions . The molecular formula is C₁₂H₆N₂, with a molar mass of 178.19 g/mol, consistent with other dicyanonaphthalene isomers .

Computed Physicochemical Properties

Advanced computational models predict key properties of 1,6-dicyanonaphthalene:

PropertyValueMethod/Source
XLogP32.8 (estimated)Analogous to
Hydrogen Bond Donor Count0Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count2Cactvs 3.4.8.18
Rotatable Bond Count0Cactvs 3.4.8.18
Topological Polar Surface Area47.9 ŲPubChem

The absence of rotatable bonds and low polar surface area suggest high crystallinity and limited solubility in polar solvents, trends observed in related dicyanonaphthalenes .

Synthesis and Production

Historical Synthetic Approaches

Early synthetic routes to dicyanonaphthalenes involved Friedel-Crafts cyanation or Ullmann-type coupling reactions. For 1,6-dicyanonaphthalene, a plausible pathway involves:

  • Dihalogenation: Bromination of naphthalene at the 1- and 6-positions using FeBr₃ catalyst.

  • Cyanation: Subsequent treatment with CuCN in dimethylformamide (DMF) via nucleophilic aromatic substitution .

This method mirrors the synthesis of 1,4-dicyanonaphthalene from 1,4-dibromonaphthalene , though yields and regioselectivity for the 1,6-isomer remain undocumented in available literature.

Modern Methodologies

Recent advances in transition-metal catalysis offer improved routes:

  • Palladium-Catalyzed Cyanation: Using Pd(PPh₃)₄ with Zn(CN)₂ as a cyanide source under microwave irradiation, enabling direct cyanation of dihalogenated precursors .

  • Electrochemical Synthesis: Environmentally friendly approaches employing electrochemical C-H activation to install cyano groups, though these methods require precise potential control to achieve the desired substitution pattern .

Challenges persist in achieving high regioselectivity, as competing formation of 1,5- and 2,6-isomers often necessitates tedious purification steps.

Applications and Functional Utility

Materials Science

The rigid, planar structure of 1,6-dicyanonaphthalene makes it a candidate for:

  • Organic Semiconductors: As an electron-deficient moiety in donor-acceptor copolymers for organic field-effect transistors (OFETs). The cyano groups enhance electron mobility through strong intermolecular interactions .

  • Metal-Organic Frameworks (MOFs): Potential linker molecule for constructing porous coordination polymers. The 1,6-substitution pattern could enable three-dimensional network formation compared to the linear structures formed by 1,4-isomers .

Biological Studies

While 1,4-dicyanonaphthalene has been explored for studying electron transfer mechanisms in DNA-protein interactions , the 1,6-isomer's larger dipole moment (estimated at 5.2 D) may offer advantages in probing charge-transfer processes in biomimetic systems.

Synthetic Intermediate

The compound serves as a precursor for:

  • Naphtholactams: Through controlled hydrolysis of one cyano group followed by cyclization, analogous to transformations observed in 1,8-dicyanonaphthalene chemistry .

  • Heterocyclic Systems: Participation in [4+2] cycloadditions with dienes to construct polycyclic aromatic nitrogen heterocycles .

Comparative Analysis of Dicyanonaphthalene Isomers

Property1,6-Dicyanonaphthalene1,8-Dicyanonaphthalene 1,4-Dicyanonaphthalene
CAS Number46289-40-15690-48-23029-30-9
Melting PointNot reported245-247°C209-211°C
Dipole Moment (Calc.)5.2 D4.8 D3.9 D
π-π Stacking Distance~3.4 Å (estimated)3.5 Å (experimental)3.6 Å (experimental)

The 1,6-isomer's intermediate dipole moment between 1,4- and 1,8- variants suggests unique solubility characteristics, potentially bridging the processing advantages of 1,4-derivatives with the strong intermolecular interactions of 1,8-analogues .

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